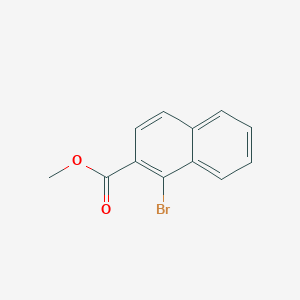

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester

説明

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 2-naphthalenecarboxylic acid, 1-bromo-, methyl ester (C₁₂H₉BrO₂) has been resolved through single-crystal X-ray diffraction studies. The compound crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.7325(11) Å, b = 9.0677(12) Å, c = 13.6287(17) Å, α = 98.41(2)°, β = 108.229(2)°, and γ = 102.689(2)°. The asymmetric unit contains one molecule, with refinement converging to a final R factor of 0.052 and wR factor of 0.127. Hydrogen atoms were treated using a riding model, with aromatic C–H distances fixed at 0.93 Å and methyl C–H distances at 0.96 Å.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Space group | P-1 |

| Unit cell volume | 972.7(0.2) ų |

| Z | 2 |

| Density (calc.) | 1.492 g/cm³ |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

Molecular Geometry and Bonding Parameters

The molecular structure features a naphthalene ring system substituted with a bromine atom at position 1 and a methoxycarbonyl group at position 2. Key bond lengths include:

The naphthalene ring system remains nearly planar, with a dihedral angle of 1.11(2)° between its two benzene rings. The methoxycarbonyl group adopts a twisted conformation relative to the naphthalene plane, as detailed in Section 1.3.

Table 2: Selected bond lengths and angles

| Bond/Angle | Value |

|---|---|

| Br1–C2 | 1.901(3) Å |

| C11–O1 | 1.324(4) Å |

| C11–O2 | 1.193(4) Å |

| C3–C11 (carbonyl) | 1.491(5) Å |

| C2–C1–C6 | 118.1(3)° |

Dihedral Angle Analysis of the Methoxycarbonyl-Naphthalene System

The methoxycarbonyl group exhibits significant torsional displacement relative to the naphthalene system, with a dihedral angle of 29.8(3)°. This distortion arises from steric interactions between the bulky bromine substituent and the methoxy group. Comparative studies show this angle is larger than in non-halogenated analogs like methyl 2-naphthoate (C₁₂H₁₀O₂), where substituent-induced strain is minimal.

Intermolecular Interactions and π–π Stacking Phenomena

The crystal packing is stabilized by parallel-displaced π–π interactions between adjacent naphthalene systems, with a face-to-face distance of 3.590(9) Å. These interactions create stacked columns along the crystallographic a-axis. Additional stabilization comes from weak C–H···O hydrogen bonds between methoxy oxygen atoms and aromatic hydrogens (C–H···O = 2.51 Å).

Figure 1: π–π stacking geometry (distance = 3.59 Å) between naphthalene rings.

Comparative Structural Analysis with Related Naphthoate Derivatives

Structural comparisons reveal distinct conformational trends:

Table 3: Comparison with selected naphthoate derivatives

| Compound | Dihedral Angle (°) | π–π Distance (Å) |

|---|---|---|

| Methyl 1-bromo-2-naphthoate | 29.8 | 3.59 |

| Methyl 2-naphthoate | 12.1 | 3.72 |

| Methyl 6-bromo-2-naphthoate | 24.5 | 3.65 |

特性

IUPAC Name |

methyl 1-bromonaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUCSGSCDZOKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449341 | |

| Record name | 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89555-39-5 | |

| Record name | 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination Step

- Reagents and Conditions : Bromination is performed using a triphenylphosphine-bromine complex as the brominating agent.

- Procedure : The mixture of 2-hydroxy-6-methylnaphthalene and the triphenylphosphine-bromine complex is heated to 200–300 °C for 30 minutes to 20 hours.

- Outcome : This produces 2-bromo-6-methylnaphthalene with good selectivity.

- Workup : Extraction with aromatic hydrocarbons (preferably xylene), washing with sodium hydroxide and water, and concentration yields the brominated intermediate.

Oxidation Step to Carboxylic Acid

- Reagents and Conditions : Oxidation is carried out by liquid-phase air oxidation (molecular oxygen) in the presence of a heavy metal catalyst (e.g., cobalt acetate tetrahydrate, manganese acetate tetrahydrate) and a bromine compound.

- Solvent : Lower aliphatic carboxylic acid, such as glacial acetic acid.

- Temperature and Pressure : 120–200 °C and 10–30 kg/cm².

- Duration : Approximately 30 minutes under compressed air flow.

- Outcome : Conversion of 2-bromo-6-methylnaphthalene to 6-bromo-2-naphthalenecarboxylic acid with high yield (~96.5 mol%).

Esterification Step to Methyl Ester

- Reagents and Conditions : Esterification of the acid with methanol using an acid catalyst.

- Catalysts : Inorganic acids (e.g., sulfuric acid, hydrochloric acid) or organic acids (e.g., p-toluenesulfonic acid).

- Methanol Amount : 3 to 10 times the weight of the acid (preferably 3 to 7 times).

- Catalyst Amount : 0.05 to 0.3 weight times relative to the acid.

- Temperature and Pressure : Around 130 °C, atmospheric to 10 kg/cm².

- Duration : 30 minutes to 10 hours.

- Outcome : Formation of 6-bromo-2-naphthalenecarboxylic acid methyl ester with high purity (~98.4%) and good yield (~90.1 mol%).

Summary Table of Preparation Steps and Conditions

| Step | Starting Material | Reagents & Catalysts | Conditions | Product | Yield & Purity |

|---|---|---|---|---|---|

| Bromination | 2-hydroxy-6-methylnaphthalene | Triphenylphosphine-bromine complex | 200–300 °C, 30 min–20 h | 2-bromo-6-methylnaphthalene | High selectivity |

| Oxidation | 2-bromo-6-methylnaphthalene | Molecular oxygen, Co/Mn acetate, KBr | 120–200 °C, 10–30 kg/cm², 30 min | 6-bromo-2-naphthalenecarboxylic acid | ~96.5 mol% yield, 94% purity |

| Esterification | 6-bromo-2-naphthalenecarboxylic acid | Methanol, acid catalyst (H2SO4, HCl, p-TsOH) | ~130 °C, atmospheric to 10 kg/cm², 2 h | 6-bromo-2-naphthalenecarboxylic acid methyl ester | ~90.1 mol% yield, 98.4% purity |

Alternative Routes and Related Preparations

- Other methods involve carbonylation of hydroxy aromatic halides (e.g., 6-bromo-2-naphthol) in the presence of Group VIII metal catalysts and reactive alcohol solvents to form hydroxy aromatic carboxylic acid esters.

- Bromination of β-naphthol to form dibromo intermediates, followed by conversion to hydroxy aromatic halides and carbonylation, is another pathway but involves more steps and potentially hazardous reagents.

- Traditional syntheses using acetylation and oxidation of bromomethylnaphthalenes have lower yields and involve toxic reagents such as nitrobenzene and dimethyl sulfate, limiting commercial viability.

Detailed Research Findings and Industrial Significance

- The described method starting from 2-hydroxy-6-methylnaphthalene is economically advantageous due to the low cost of the starting material and relatively mild conditions.

- The use of triphenylphosphine-bromine complex allows selective bromination without over-bromination or side reactions.

- The oxidation step using molecular oxygen avoids hazardous oxidants and achieves high conversion rates.

- Acid-catalyzed esterification in methanol is a classical but efficient method to obtain the methyl ester in high purity.

- The overall process is scalable and suitable for industrial production with good reproducibility and environmental considerations.

化学反応の分析

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of naphthoic acids, including 2-naphthalenecarboxylic acid, exhibit promising antimicrobial properties. For instance, studies have shown that certain halogenated naphthoic acid analogs demonstrate improved potency against multidrug-resistant strains of bacteria such as Neisseria gonorrhoeae. Specifically, compounds with bromine substitutions have been noted for their enhanced effectiveness compared to their non-halogenated counterparts .

Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in the development of various pharmaceuticals. Its structure allows for modifications that can lead to the creation of more complex molecules used in drug formulation. The ability to synthesize high-purity derivatives economically makes it attractive for pharmaceutical applications .

Pesticide Development

The compound is also utilized in the synthesis of agricultural chemicals, particularly pesticides. Its derivatives can be engineered to enhance efficacy against specific pests while minimizing environmental impact. The bromination and subsequent modifications allow for tailored solutions that meet regulatory standards for agricultural use .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis process for 6-bromo-2-naphthalenecarboxylic acid methyl ester revealed that adjusting reaction parameters such as temperature and catalyst concentration significantly improved yield and purity. For example, maintaining a temperature range of 130 °C during esterification resulted in yields exceeding 90% with high purity levels .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of various naphthoic acid derivatives, it was found that the introduction of bromine at specific positions on the naphthalene ring dramatically increased activity against resistant bacterial strains. This underscores the importance of structural modifications in enhancing biological activity .

Data Summary Table

作用機序

The mechanism of action of 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

類似化合物との比較

Similar compounds to 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester include:

2-Naphthalenecarboxylic Acid: Lacks the bromine atom and is used in similar synthetic applications.

1-Bromo-2-Naphthoic Acid: Similar structure but without the ester group, used in different synthetic pathways.

The uniqueness of this compound lies in its combination of the bromine atom and ester group, which makes it a versatile intermediate in organic synthesis.

生物活性

2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester (CAS No. 89555-39-5) is an organic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

The compound has the molecular formula and features a naphthalene backbone with a bromine atom and a carboxylate ester functional group. Its structure allows for various chemical reactions, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the bromine atom can enhance reactivity, allowing the compound to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction may disrupt normal cellular functions, leading to various biological effects.

Antimicrobial Properties

Research indicates that derivatives of naphthalene compounds, including 2-naphthalenecarboxylic acid derivatives, exhibit significant antimicrobial activity. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that methyl esters of naphthoic acids possess inhibitory effects against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of 2-naphthalenecarboxylic acid derivatives have been explored in several studies. A notable investigation revealed that certain naphthalene derivatives could induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

Environmental Impact and Biodegradation

In environmental contexts, this compound has been studied for its biodegradation potential. Microorganisms such as Bacillus species have shown capabilities to degrade xenobiotic compounds, including naphthalene derivatives. This degradation process is crucial for bioremediation efforts aimed at reducing pollution from aromatic hydrocarbons .

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various naphthalene derivatives, including 2-naphthalenecarboxylic acid methyl ester. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

Investigation into Anticancer Properties

In a research article focusing on the anticancer activity of naphthalene derivatives, it was found that treatment with 2-naphthalenecarboxylic acid methyl ester led to significant reductions in cell viability in human cancer cell lines. The study concluded that further exploration into its mechanism could unveil new therapeutic strategies for cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Naphthalenecarboxylic acid methyl ester | Aromatic ester | Antimicrobial, anticancer |

| 1-Hydroxy-2-naphthoic acid | Hydroxy derivative | Moderate antimicrobial activity |

| 6-Bromo-2-naphthoic acid | Bromo derivative | Potentially more potent against fungi |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of 2-naphthalenecarboxylic acid followed by esterification. Key steps include:

- Bromination : Use electrophilic substitution with Br₂ in the presence of a Lewis acid (e.g., FeBr₃) to introduce the bromine atom at the 1-position .

- Esterification : React the brominated acid with methanol using sulfuric acid as a catalyst under reflux. Optimal temperatures (60–80°C) and anhydrous conditions improve yields .

- Purification : Column chromatography or recrystallization (e.g., using ethanol) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700–1750 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine-induced deshielding at C-1) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₁₂H₉BrO₂: 279.13) .

Advanced Research Questions

Q. How can in vitro and in vivo models evaluate the compound’s toxicity, considering species-specific metabolic differences?

- Methodological Answer :

- In Vitro : Use hepatic microsomes from humans and rodents to compare metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

- In Vivo : Follow OECD guidelines for acute toxicity (oral, dermal, inhalation routes) in rats. Monitor endpoints like hepatic enzymes (ALT, AST) and histopathology .

- Risk of Bias Mitigation : Randomize dosing, blind outcome assessments, and report all measured endpoints to align with Table C-7 criteria .

Q. What computational strategies predict reactivity and biological interactions of brominated naphthalenes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilic aromatic substitution (EAS) reactivity indices to predict bromination sites .

- Molecular Docking : Screen against cytochrome P450 isoforms (e.g., CYP2E1) to assess metabolic activation risks .

- Crystallography : Use SHELXL for refining X-ray structures to validate substituent geometry .

Q. How should researchers address discrepancies in bioactivity data across studies?

- Methodological Answer :

- Structural Comparison : Analyze substituent effects (e.g., methoxy vs. acetyloxy groups alter solubility and reactivity) .

- Data Harmonization : Apply standardized assays (e.g., MIC for antimicrobial activity) and report IC₅₀ values with confidence intervals .

- Meta-Analysis : Use tools like RevMan to reconcile conflicting toxicity data, accounting for study design differences (e.g., exposure duration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。